
N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound features a phenyl group and a 3,5-dimethylphenyl group attached to an ethane-1,2-diamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-Dimethylphenyl)-N~2~-phenylethane-1,2-diamine typically involves the reaction of 3,5-dimethylphenylamine with phenylethylamine under controlled conditions. One common method is the reductive amination of 3,5-dimethylbenzaldehyde with phenylethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation are often used.
Substitution: Reagents such as nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are typical.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of N1-(3,5-Dimethylphenyl)-N~2~-phenylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- N-(3,5-Dimethylphenyl)-N’-(1-phenylethyl)ethanediamide
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of aromatic and aliphatic amine groups makes it versatile for various synthetic and research applications .
属性
CAS 编号 |
61545-24-2 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC 名称 |
N'-(3,5-dimethylphenyl)-N-phenylethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-13-10-14(2)12-16(11-13)18-9-8-17-15-6-4-3-5-7-15/h3-7,10-12,17-18H,8-9H2,1-2H3 |
InChI 键 |
JPTKOVXQKKFIGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NCCNC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)
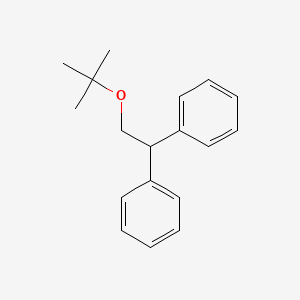


![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
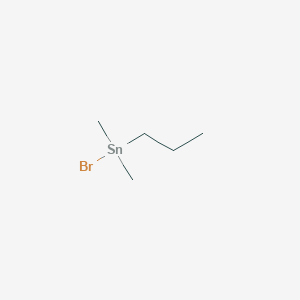
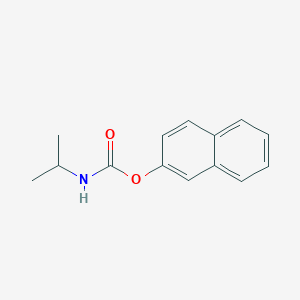
![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
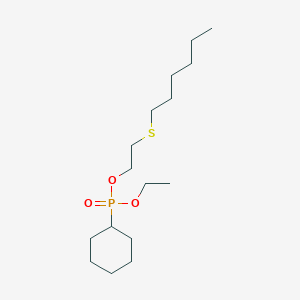
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
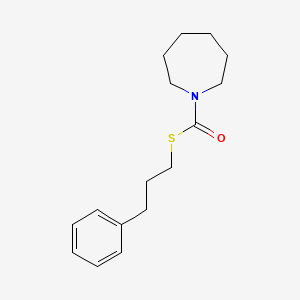
![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)
